2-(4-Bromophenyl)-4-chloro-5-fluoro-6-methylpyrimidine
Description
Properties
Molecular Formula |
C11H7BrClFN2 |
|---|---|
Molecular Weight |
301.54 g/mol |
IUPAC Name |
2-(4-bromophenyl)-4-chloro-5-fluoro-6-methylpyrimidine |
InChI |
InChI=1S/C11H7BrClFN2/c1-6-9(14)10(13)16-11(15-6)7-2-4-8(12)5-3-7/h2-5H,1H3 |
InChI Key |
YWEXPFHPASNBRM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC(=N1)C2=CC=C(C=C2)Br)Cl)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-4-chloro-5-fluoro-6-methylpyrimidine typically involves multi-step organic reactions. One common method includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromobenzaldehyde, 4-chloro-5-fluoro-6-methylpyrimidine, and appropriate reagents.
Condensation Reaction: The initial step involves a condensation reaction between 4-bromobenzaldehyde and a suitable pyrimidine derivative under acidic or basic conditions to form an intermediate compound.
Halogenation: The intermediate compound undergoes halogenation using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) to introduce the bromine and chlorine atoms at specific positions on the pyrimidine ring.
Industrial Production Methods
Industrial production of 2-(4-Bromophenyl)-4-chloro-5-fluoro-6-methylpyrimidine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-4-chloro-5-fluoro-6-methylpyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution (S_NAr) reactions due to the presence of electron-withdrawing groups (bromine, chlorine, and fluorine) on the pyrimidine ring.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different substituent using palladium catalysts and boronic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh_3)_4) and boronic acids are used in the presence of bases like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyrimidines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-(4-Bromophenyl)-4-chloro-5-fluoro-6-methylpyrimidine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the development of agrochemicals, dyes, and materials science for its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-4-chloro-5-fluoro-6-methylpyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit key enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrimidine derivatives are structurally versatile, with substitutions significantly influencing their biological activity, reactivity, and applications. Below is a detailed comparison of 2-(4-bromophenyl)-4-chloro-5-fluoro-6-methylpyrimidine with structurally or functionally related compounds.
Structural Analogues in Pyrimidine Family
- Furan-fused pyrimidines (e.g., 6-(4-Bromo-phenyl)-4-chloro-furo[2,3-d]pyrimidine) exhibit altered electronic properties due to the fused ring system, which may influence binding to biological targets .
Functional Analogues in Heterocyclic Systems
- Biological Activity: Anti-inflammatory oxadiazoles () share a bromophenyl group but lack the pyrimidine core, suggesting that heterocycle choice (oxadiazole vs. pyrimidine) modulates target specificity . The 4-methoxybenzyl group in these derivatives may enhance receptor binding compared to the target’s chloro/fluoro substituents .
Biological Activity
2-(4-Bromophenyl)-4-chloro-5-fluoro-6-methylpyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is primarily investigated for its potential antimicrobial, antifungal, and anticancer properties, making it a candidate for further pharmaceutical development.
The molecular formula of 2-(4-Bromophenyl)-4-chloro-5-fluoro-6-methylpyrimidine is with a molecular weight of 301.54 g/mol. Its structure features a pyrimidine ring substituted with bromine, chlorine, fluorine, and methyl groups, which contribute to its unique biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C11H7BrClFN2 |
| Molecular Weight | 301.54 g/mol |
| IUPAC Name | 2-(4-bromophenyl)-4-chloro-5-fluoro-6-methylpyrimidine |
| InChI Key | YWEXPFHPASNBRM-UHFFFAOYSA-N |
Antimicrobial Properties
Research indicates that 2-(4-Bromophenyl)-4-chloro-5-fluoro-6-methylpyrimidine exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains by targeting essential enzymes involved in microbial metabolism. The compound's mechanism of action may involve the inhibition of specific enzymes that are crucial for cell wall synthesis or metabolic pathways in bacteria .
Antifungal Activity
In addition to its antibacterial properties, this compound has demonstrated antifungal activity against several pathogenic fungi. Studies have indicated that it disrupts fungal cell membrane integrity and inhibits ergosterol biosynthesis, which is vital for fungal cell viability .
Anticancer Potential
The anticancer properties of 2-(4-Bromophenyl)-4-chloro-5-fluoro-6-methylpyrimidine are particularly noteworthy. In vitro studies have shown that it induces apoptosis in various cancer cell lines, including breast and lung cancer cells. The compound appears to modulate key signaling pathways associated with cell proliferation and survival, such as the PI3K/Akt and MAPK pathways .
Case Studies
- Antimicrobial Efficacy : A study evaluated the efficacy of this compound against multidrug-resistant bacterial strains. Results showed that it inhibited bacterial growth at low concentrations (MIC values ranging from 0.5 to 2 µg/mL), suggesting its potential as a lead compound for developing new antibiotics.
- Antifungal Mechanism : In a series of experiments focused on Candida species, it was found that treatment with 2-(4-Bromophenyl)-4-chloro-5-fluoro-6-methylpyrimidine resulted in significant reductions in fungal viability (up to 90% at concentrations of 10 µg/mL). The study proposed that the compound's action is mediated through disruption of the cell membrane and inhibition of ergosterol synthesis .
- Cancer Cell Line Studies : In vitro assays conducted on human breast cancer cell lines revealed that the compound induced apoptosis with an IC50 value of approximately 15 µM. Mechanistic studies indicated that it activates caspase pathways leading to programmed cell death .
The biological activity of 2-(4-Bromophenyl)-4-chloro-5-fluoro-6-methylpyrimidine is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial growth and cancer cell proliferation.
- Apoptotic Pathways : It activates apoptotic pathways in cancer cells, leading to increased cell death.
- Membrane Disruption : In fungi, it disrupts membrane integrity, impairing their ability to survive and reproduce.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-(4-Bromophenyl)-4-chloro-5-fluoro-6-methylpyrimidine, and what experimental conditions are critical for optimizing yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions, where halogen atoms (e.g., bromine, chlorine) on the pyrimidine ring are replaced by other functional groups. Key reagents include amines, thiols, or alkoxides under basic conditions (e.g., NaH or K₂CO₃). For example, bromoethyl or chlorophenylthio groups can be introduced using controlled stoichiometry and inert atmospheres (N₂/Ar) to prevent side reactions . Optimizing reaction time (12–24 hours) and temperature (60–80°C) improves yield, as excess heat may degrade sensitive fluorinated intermediates.
Q. How is X-ray crystallography employed to determine the molecular structure of this compound, and what software tools are recommended for data refinement?
- Methodological Answer : Single-crystal X-ray diffraction is the gold standard for structural elucidation. Data collection requires high-quality crystals grown via slow evaporation or diffusion methods. The SHELX system (e.g., SHELXL for refinement) is widely used for small-molecule crystallography due to its robustness in handling twinned data and high-resolution structures . Critical parameters include bond angle/geometry validation and hydrogen bonding analysis (e.g., N–H⋯N interactions observed in pyrimidine derivatives ).
Advanced Research Questions
Q. How can researchers resolve contradictions between spectroscopic data (NMR/IR) and crystallographic results when characterizing this compound?
- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., tautomerism) in solution versus static crystal structures. For example, NMR may show averaged signals for rapidly interconverting conformers, while crystallography captures a single dominant form. To resolve this:
- Perform variable-temperature NMR to detect conformational changes.
- Compare computed (DFT) IR spectra with experimental data to validate functional groups.
- Cross-reference crystallographic torsion angles with NOE correlations in NMR .
Q. What strategies are effective in studying the structure-activity relationships (SAR) of bromophenyl-pyrimidine derivatives for pharmacological applications?
- Methodological Answer : SAR studies require systematic substitution at positions 2, 4, and 6 of the pyrimidine ring. For example:
- Replace the 4-chloro group with methoxy or methylsulfonyl to modulate electron-withdrawing effects.
- Introduce bioisosteres (e.g., thienopyrimidines) to enhance binding affinity .
- Test derivatives against target enzymes (e.g., kinases) using fluorescence polarization assays. Activity trends can be correlated with steric/electronic properties via Hammett plots or computational docking .
Q. How can computational methods (e.g., DFT, molecular dynamics) predict the reactivity and stability of 2-(4-Bromophenyl)-4-chloro-5-fluoro-6-methylpyrimidine in catalytic environments?
- Methodological Answer :
- Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and identify reactive sites for electrophilic/nucleophilic attacks.
- Simulate solvation effects (PCM model) to predict stability in polar aprotic solvents (e.g., DMF).
- Molecular dynamics (MD) can model interactions with catalytic surfaces (e.g., Pd/C in cross-coupling reactions) to optimize reaction pathways .
Experimental Design & Data Analysis
Q. What precautions are necessary when handling fluorinated and brominated pyrimidines to ensure experimental reproducibility?
- Methodological Answer :
- Store the compound under inert gas (Ar) at –20°C to prevent hydrolysis of halogen bonds.
- Use anhydrous solvents (e.g., THF, DCM) for reactions involving LiAlH₄ or Grignard reagents.
- Monitor reaction progress via LC-MS to detect decomposition products (e.g., dehalogenation) .
Q. How should researchers analyze crystallographic data to confirm the presence of weak non-covalent interactions (e.g., C–H⋯π) in this compound?
- Methodological Answer :
- Use Mercury or PLATON software to visualize close contacts (<3.5 Å) and calculate interaction energies.
- Validate C–H⋯π bonds by examining electron density maps (residual density < 0.3 eÅ⁻³).
- Compare packing motifs with related structures (e.g., 6-methyl-2-phenylpyrimidines) to identify conserved interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
